molecular formula C14H20 B1330427 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6683-46-1

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B1330427
CAS RN: 6683-46-1
M. Wt: 188.31 g/mol
InChI Key: CCQKWSZYTOCEIB-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a derivative of tetrahydronaphthalene, a saturated hydrocarbon that is a hydrogenated form of naphthalene. It contains additional methyl groups on the 1 and 4 positions, which can influence its chemical and physical properties. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of tetrahydronaphthalene derivatives has been explored through various methods. One approach involves the platinum-catalyzed intramolecular hydroarylation of allenyl arenes, which efficiently produces 1,4-dihydronaphthalenes with various alkyl groups, including the synthesis of compounds similar to 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene . Another method includes the use of halogenated reactions and Friedel-Crafts alkylation, starting from 2,5-dimethyl-2,5-hexanediol, to synthesize 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, which is closely related to the compound of interest .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been studied using techniques such as X-ray crystallography. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a related compound, has been determined, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton . This information can provide insights into the conformational preferences and steric effects present in substituted tetrahydronaphthalenes.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives undergo various chemical reactions. For example, 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene, a related compound, exhibits high reactivity in Diels-Alder cyclodimerization and hetero-Diels-Alder addition with SO2, which can be interpreted in terms of the formation of relatively stable diradical intermediates . These reactions highlight the potential of tetrahydronaphthalene derivatives to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives have been investigated in various studies. For example, the excess enthalpies of mixtures containing 1,2,3,4-tetrahydronaphthalene and various n-alkanes or cycloalkanes have been measured, providing data on the thermodynamic behavior of these compounds in solution . Additionally, the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules has been studied using scanning tunneling microscopy, revealing the formation of chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures . These studies contribute to our understanding of the intermolecular interactions and self-assembly properties of tetrahydronaphthalene derivatives.

Scientific Research Applications

Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have seen significant progress recently. PEDOT materials, potentially including derivatives like 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, have shown promising ZT values, making them suitable for niche and military applications. Their attributes like weight, size, and flexibility are crucial in their utility as TE materials (Yue & Xu, 2012).

Chemical Recycling

The chemical recycling of poly(ethylene terephthalate) (PET) has been a research focus, exploring methods like hydrolysis and glycolysis. In this context, compounds like 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene might play a role in the process or as intermediates, leading to the recovery of pure monomers or the production of value-added materials (Karayannidis & Achilias, 2007).

Scintillation Materials

Plastic scintillators, essential in radiation detection, utilize various luminescent dyes and solvents. Replacing conventional solvents with alternatives like 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene derivatives could maintain or enhance the scintillators' efficiency, stability, and transparency. This could be pivotal in the advancement of radiation detection technologies (Salimgareeva & Kolesov, 2005).

Safety And Hazards

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is classified as a warning hazard under the GHS system . It can cause skin and eye irritation and may be harmful if absorbed through the skin .

properties

IUPAC Name

1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKWSZYTOCEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064452
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

6683-46-1
Record name 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
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Record name 1,1,4,4-Tetramethyltetralin
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Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
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Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
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Record name 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
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Record name 1,1,4,4-TETRAMETHYLTETRALIN
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Synthesis routes and methods

Procedure details

To a solution of 6-(bromoacetyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene (12) (15.5 mg, 0.050 mmol) in DMF (0.13 mL) and THF (0.13 mL) was added a freshly prepared solution of 2-mercapto-1-ethanesulfonic acid, sodium salt (2) (25 mg, 0.15 mmol) and potassium carbonate (21 mg, 0.15 mmol) in water (0.15 mL) at room temperature. The resulting biphasic mixture was stirred for 30 min. The reaction mixture was diluted with ethyl acetate (2.5 mL), and the organic layer was separated, washed with water (2×1 mL) and brine (1×1 mL), dried and concentrated to afford 6-[2'-mercapto-1'-ethanesulfonic acid, sodium salt)acetyl]-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene (20) as a solid. 1H NMR (pyr-d5): δ 8.19, 7.90, 7.40 (m, 3H), 4.11 (s, 2H), 3.5 (m, 4H), 1.55 (s, 4H), 1.20 (d, 12H).
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
21 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
53
Citations
GI Nikishin, VD Vorob'Ev - Petroleum Chemistry USSR, 1966 - Elsevier
THE reaction of intramolecular cyclization of alkylaromatic alcohols and olefins [1-3] and the reaction of cycloalkylation of benzene with 1, 4-glycols, 1, 4-dihalogenated paraffins and 1, 5…
Number of citations: 0 www.sciencedirect.com
R Marin Cordoba - 2001 - osti.gov
Three precursors were synthesized in the route toward new structures similar of the retinoic acid. They are the bromocetones 15, 35 and 36. Two new similar of the retinoic acid were …
Number of citations: 0 www.osti.gov
M Shimoi, T Watanabe, K Maeda… - Angewandte …, 2018 - Wiley Online Library
Hydroboration of internal alkynes with N‐heterocyclic carbene boranes (NHC‐boranes) occurs to provide stable NHC (E)‐alkenylboranes upon thermolysis in the presence of di‐tert‐…
Number of citations: 0 onlinelibrary.wiley.com
C Marin - inis.iaea.org
[en] Three precursors were synthesized in the route toward new structures similar of the retinoic acid. They are the bromocetones 15, 35 and 36. Two new similar of the retinoic acid …
Number of citations: 0 inis.iaea.org
JH Barnard, JC Collings, A Whiting… - … A European Journal, 2009 - Wiley Online Library
Retinoid signalling pathways are involved in numerous processes in cells, particularly those mediating differentiation and apoptosis. The endogenous ligands that bind to the retinoid …
VB Christie, JH Barnard, AS Batsanov… - Organic & …, 2008 - pubs.rsc.org
All-trans-retinoic acid (ATRA) and its associated analogues are important mediators of cell differentiation and function during the development of the nervous system. It is well known …
Number of citations: 0 pubs.rsc.org
МА Жеребцов, МВ Арсеньев, СА Чесноков… - Журнал органической …, 2020 - elibrary.ru
Разработан одностадийный мультиграммовый метод синтеза 6, 7-дигидрокси-1, 1, 4, 4-тетраметил-1, 2, 3, 4тетрагидронафталина. Синтезированы три новых …
Number of citations: 0 elibrary.ru
JBG Gluyas, C Burschka, S Dörrich, J Vallet… - Organic & …, 2012 - pubs.rsc.org
Silicon chemistry offers the potential to tune the effects of biologically active organic molecules. Subtle changes in the molecular backbone caused by the exchange of a carbon atom for …
Number of citations: 0 pubs.rsc.org
G Clemens, KR Flower, P Gardner… - Molecular …, 2013 - pubs.rsc.org
All trans-retinoic acid (ATRA) is widely used to direct the differentiation of cultured stem cells. When exposed to the pluripotent human embryonal carcinoma (EC) stem cell line, TERA2.cl…
Number of citations: 0 pubs.rsc.org
L Hu, Y Liu, X Fang, Y Zheng, R Liao, M Li, Y Xie - ACS Catalysis, 2022 - ACS Publications
Here, we describe an activation mode for unactivated alkenes on the basis of a synergy between Re 2 O 7 /HReO 4 and hexafluoroisopropanol (HFIP). Highly electron-deficient …
Number of citations: 0 pubs.acs.org

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